N-Benzyl-4-chloropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSGGMBZVRRYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Chemistry of N-Benzyl-4-chloropyridin-2-amine: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for N-Benzyl-4-chloropyridin-2-amine (CAS No. 1150542-43-0)[1]. As a specialized pyridine derivative, this compound is primarily utilized in medicinal chemistry and drug discovery as a building block for more complex molecules. Understanding its chemical behavior and potential hazards is paramount for ensuring laboratory safety and experimental integrity.
Hazard Identification and Toxicological Profile
The primary hazards associated with N-Benzyl-4-chloropyridin-2-amine are predicted based on its constituent chemical moieties: the chloropyridine ring and the benzylamine group.
GHS Hazard Classification (Predicted):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
The signal word for this compound is Warning .[3]
Toxicological Rationale:
The predicted toxicity profile stems from two key structural features. The 2-aminopyridine core is known to be toxic. For instance, the parent compound, 2-amino-4-chloropyridine, is documented as being harmful or toxic if swallowed, inhaled, or on skin contact.[3][4][5] This toxicity is often associated with its ability to interfere with neurological pathways. The addition of the benzyl group may modulate this activity, but the underlying hazard from the aminopyridine core remains a significant concern.
Furthermore, the compound is classified as an irritant to the skin, eyes, and respiratory system.[3][6] This is a common characteristic of many aromatic amines and halogenated pyridines. Direct contact can lead to inflammation, redness, and discomfort. Inhalation of the powder can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.
Exposure Control and Personal Protection
A proactive approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating risks, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls: All weighing and handling of N-Benzyl-4-chloropyridin-2-amine powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles. | Protects against splashes and airborne dust.[3] |
| Hand | Nitrile gloves (minimum 0.11 mm thickness). | Provides a barrier against dermal contact.[2] |
| Body | Standard laboratory coat. | Prevents contamination of personal clothing.[4] |
| Respiratory | Not required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[3] |
Handling, Storage, and Stability
Safe Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area within the fume hood for the procedure.
-
Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools (e.g., spatulas) to transfer the compound.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[2][3] Contaminated work clothing should be removed and laundered separately.[4]
-
Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.[2]
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
Stability: The compound is stable under normal storage conditions.[2]
-
Hazardous Decomposition: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]
Emergency Procedures and First-Aid
Rapid and correct response to an exposure or spill is crucial.
Caption: Emergency First-Aid Protocol Workflow.
First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2][7]
Accidental Release Measures:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill. Avoid generating dust.
-
Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Do not use air hoses for cleaning.[4]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2]
-
Specific Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H11ClN2 | [1] |
| Molecular Weight | 218.06 g/mol | [1] |
| Appearance | Powder (predicted) | |
| Storage Temperature | Room Temperature |
References
-
Thoreauchem. N-benzyl-4-chloropyridin-2-amine Product Detail. [Link]
-
PubChem - NIH. 2-Amino-4-chloropyridine. [Link]
-
Safety Data Sheet for 2-Amino Pyridine. [Link]
Sources
- 1. N-benzyl-4-chloropyridin-2-amine-1150542-43-0 - Thoreauchem [thoreauchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Preparation of N-benzyl-4-chloropyridin-2-amine via Reductive Amination: An Application Note and Detailed Protocol
Introduction
N-benzyl-4-chloropyridin-2-amine is a key synthetic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various biologically active compounds. Among the numerous methods for its preparation, reductive amination stands out as a highly efficient and selective strategy.[1] This one-pot reaction avoids the common pitfalls of direct alkylation, such as over-alkylation, by converting a primary amine and a carbonyl compound into a secondary amine via an intermediate imine.[2]
This application note provides a comprehensive guide for the synthesis of N-benzyl-4-chloropyridin-2-amine from 4-chloropyridin-2-amine and benzaldehyde. The protocol leverages the unique properties of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that preferentially reduces the in situ-formed iminium ion over the starting aldehyde.[3][4] This selectivity is crucial for achieving high yields and purity in a direct, one-pot procedure.[5] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical safety and purification considerations.
Reaction Principle and Mechanism
Reductive amination is a cornerstone of C-N bond formation in modern organic synthesis. The reaction proceeds through two principal stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-chloropyridin-2-amine) on the electrophilic carbonyl carbon of benzaldehyde. This forms a transient hemiaminal intermediate, which subsequently undergoes dehydration under weakly acidic conditions to yield a Schiff base, or imine.[1] The imine exists in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species for the reduction step.[6]
-
Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion.[3] The steric bulk and attenuated reactivity of NaBH(OAc)₃, compared to reagents like sodium borohydride, prevent significant reduction of the starting aldehyde, thereby maximizing the yield of the desired secondary amine.[2][4]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Chemicals:
-
4-chloropyridin-2-amine (>97%)
-
Benzaldehyde (≥99%, freshly distilled if necessary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 97%)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM, for extraction and chromatography)
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
-
Triethylamine (Et₃N, for chromatography, optional)
-
-
Equipment:
-
250 mL round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-chloropyridin-2-amine | C₅H₅ClN₂ | 128.56 | 10.0 | 1.0 | 1.29 g |
| Benzaldehyde | C₇H₆O | 106.12 | 10.5 | 1.05 | 1.11 g (1.07 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 100 mL |
Step-by-Step Procedure
1. Reaction Setup: a. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridin-2-amine (1.29 g, 10.0 mmol). b. Add anhydrous 1,2-dichloroethane (100 mL) to the flask. c. Stir the mixture under a nitrogen atmosphere until the amine is fully dissolved. d. Add benzaldehyde (1.07 mL, 10.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.[6]
2. Reduction: a. To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. Note: The addition can be slightly exothermic. Adding the reagent in portions helps maintain control over the reaction temperature. b. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-6 hours.
3. Workup and Extraction: a. Once the starting amine is consumed (as indicated by TLC), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) may occur. b. Stir the biphasic mixture vigorously for 15-20 minutes. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). e. Combine all organic layers and wash with brine (50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[7] b. Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column. c. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. d. Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). Pro-Tip: For basic compounds like aminopyridines, adding 0.5-1% triethylamine to the eluent can significantly improve peak shape and prevent tailing.[7] e. Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. f. Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-4-chloropyridin-2-amine as a solid.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of N-Benzylaminopyridines
Executive Summary & Strategic Value
The N-benzylaminopyridine scaffold is a privileged pharmacophore, serving as the structural core for numerous antihistamines (e.g., Tripelennamine), kinase inhibitors, and GPCR ligands. Traditional thermal synthesis of these motifs via Nucleophilic Aromatic Substitution (
This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that overcomes these kinetic barriers. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes.[1][2]
-
Enhanced Selectivity: Suppression of side reactions (e.g., polymerization) via rapid heating profiles.
-
Green Profiles: Compatibility with aqueous or solvent-free conditions.
Mechanistic Insight: The Microwave Effect in Amination[3]
To optimize these reactions, one must understand the interaction between the microwave field and the reaction species.
The Transition State
In the nucleophilic attack of benzylamine on a halopyridine, the reaction proceeds through a polar Meisenheimer-like transition state (TS).
-
Ground State: Neutral (Amine + Halopyridine).
-
Transition State: Highly polar/Zwitterionic.
Microwave Advantage: According to the Hughes-Ingold rules and the specific microwave effect theory, microwave irradiation stabilizes the more polar TS relative to the less polar ground state. This reduction in activation energy (
Visualization of the Mechanism
The following diagram illustrates the
Caption: Mechanistic pathway of
Experimental Protocols
We categorize the synthesis into two workflows based on the electronic nature of the pyridine substrate.
Protocol A: Catalyst-Free (Activated Pyridines)
Best for: Pyridines with Electron-Withdrawing Groups (EWG) at ortho/para positions (e.g., -NO2, -CN, -CF3).
Rationale: Activated pyridines are sufficiently electrophilic to react without palladium. Water is used as the solvent to exploit the "hydrophobic effect" and its high dielectric loss tangent (
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: Deionized Water (or Ethanol for solubility issues)
Step-by-Step Workflow:
-
Loading: In a 10 mL microwave process vial, charge the chloropyridine (1.0 mmol) and benzylamine (1.2 mmol).
-
Solvent: Add 3 mL of water. Add DIPEA. Note: Reagents may form a suspension; this is acceptable.
-
Sealing: Crimp the vial with a PTFE/silicone septum cap.
-
Irradiation: Place in the microwave reactor (single-mode).
-
Temp: 130 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Cool to <50 °C using compressed air. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with EtOAc.
Protocol B: Pd-Catalyzed Buchwald-Hartwig (Unactivated Pyridines)
Best for: Electron-neutral or electron-rich pyridines (e.g., 2-chloropyridine, 2-chloro-4-methylpyridine).
Rationale: Unactivated pyridines are inert to
Materials:
-
Aryl Chloride (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: Toluene or Dioxane (Dry, sparged with Argon)
Step-by-Step Workflow:
-
Inert Loading: In a glovebox or under nitrogen flow, add
, Xantphos, and to the microwave vial. -
Substrate Addition: Add the chloropyridine and benzylamine.
-
Solvent: Add dry Toluene (3 mL). Critical: Toluene is non-polar and does not absorb MW well. You must use a passive heating element (SiC vessel) or rely on the polarity of the reagents/catalyst for absorption.
-
Irradiation:
-
Temp: 110 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds (to complex Pd and Ligand)
-
-
Workup: Filter through a celite pad (eluting with DCM) to remove Pd black. Concentrate and purify via flash chromatography.
Data Presentation & Optimization[2][5][6]
Comparative Yields (Microwave vs. Thermal)
| Substrate Type | Method | Temp/Time | Yield (MW) | Yield (Thermal)* |
| Activated (2-Cl-3-NO2-Py) | Protocol A ( | 130°C / 10 min | 92% | 65% (Reflux 12h) |
| Unactivated (2-Cl-Py) | Protocol B (Pd-Cat) | 110°C / 20 min | 88% | 70% (100°C 18h) |
| Steric Hindered (2-Cl-3-Me-Py) | Protocol B (Pd-Cat) | 140°C / 30 min | 76% | <30% (Reflux 24h) |
*Thermal conditions refer to conventional oil bath heating at reflux.
Optimization Logic (Troubleshooting)
-
Low Conversion?
-
Check Loss Tangent: If using non-polar solvents (Toluene/Hexane), the microwave is transparent to the solvent. Solution: Add a "doping" agent (ionic liquid or 5% EtOH) or use silicon carbide (SiC) vials which act as passive heating elements.
-
-
Pressure Errors?
-
Benzylamine is volatile. If the vessel over-pressurizes (>20 bar), reduce the temperature by 10°C and extend time by factor of 2.
-
-
Pd-Black Formation?
-
Indicates catalyst decomposition. Solution: Lower temperature or switch to a more robust precatalyst like BrettPhos Pd G3.
-
Workflow Visualization
The following diagram outlines the decision tree and process flow for synthesizing these compounds.
Caption: Decision tree for selecting the appropriate microwave synthesis protocol.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the "nonthermal microwave effect" in organic synthesis. Green Chemistry. [Link]
-
Bagley, M. C., et al. (2002). Microwave-assisted synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Chloropyridine Amination
Ticket ID: REGIO-24-CL-PYR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Bis-Amination in 2,4-Dichloropyridine Scaffolds
Emergency Triage: The "Selectivity Switch"
Welcome to the Technical Support Center. If you are currently staring at an HPLC trace showing a 60:40 mixture of isomers, stop your reaction immediately.
For 2,4-dichloropyridine (and similar 2,4-dihaloheterocycles), regioselectivity is not random; it is a choice between Kinetic Control (Catalysis) and Thermodynamic/Electronic Control (SNAr) .
Use this decision matrix to select your methodology:
| Desired Regioisomer | Primary Driver | Recommended Method | Key Variable |
| C2-Amine (Ortho) | Oxidative Addition Rate | Buchwald-Hartwig | Ligand: Xantphos or BINAP |
| C4-Amine (Para) | Intermediate Stability | SNAr | Temp: Heat (>80°C) + Polar Solvent |
Visualizing the Divergence
The following workflow illustrates how to direct your starting material toward the specific isomer you require.
Figure 1: Decision tree for selecting the correct synthetic pathway based on target regiochemistry.
Module A: Targeting the C4-Position (SNAr)
The Science: In a Nucleophilic Aromatic Substitution (SNAr), the incoming amine attacks the ring to form a Meisenheimer complex. For 2,4-dichloropyridine, attack at the C4 position leads to a symmetric, para-quinoid intermediate where the negative charge is delocalized onto the nitrogen. This intermediate is generally lower in energy than the ortho-quinoid intermediate formed by C2 attack. Consequently, SNAr is inherently C4-selective .
Standard Protocol (C4-Selective)
-
Substrate: 2,4-Dichloropyridine (1.0 eq)
-
Nucleophile: Amine (1.1 eq)
-
Base: DIPEA (2.0 eq) or K2CO3 (2.0 eq)
-
Solvent: NMP, DMAc, or DMSO (Polar aprotic is essential)
-
Temperature: 80–120 °C
Troubleshooting Guide: SNAr
Q: I am seeing 10-15% of the C2 isomer. How do I eliminate it? A: This is often a "reactivity-selectivity" trade-off.
-
Increase Temperature: Counter-intuitively, higher temperatures often favor the thermodynamic product (C4) by ensuring the reaction overcomes the activation energy for the most stable intermediate.
-
Steric Bulk: If your amine is small (e.g., methylamine), C2 attack becomes statistically more likely. Use a bulkier base or solvent to shield the C2 position (ortho to N).
-
Protonation State: Ensure your amine is not deprotonated prior to addition (avoid NaH). Anionic amide nucleophiles are extremely reactive and less selective, often eroding the C4 preference [1].
Q: The reaction works for aniline but fails for alkyl amines. A: Alkyl amines are more nucleophilic but also more basic. They can form hydrogen-bonded aggregates or simply protonate the pyridine nitrogen, deactivating the ring.
-
Fix: Switch to n-Butanol as a solvent and heat to reflux. The protic solvent activates the leaving group via H-bonding to the chloride, facilitating the substitution [2].
Module B: Targeting the C2-Position (Buchwald-Hartwig)[1][2]
The Science: Palladium catalysis operates via a different mechanism. The rate-determining step is usually Oxidative Addition (OA) . The C2-Cl bond is more electron-deficient (closer to the electronegative Nitrogen) and therefore undergoes OA significantly faster than the C4-Cl bond. By using a catalyst, we bypass the Meisenheimer stability rules and exploit bond lability [3].
Standard Protocol (C2-Selective)
-
Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2
-
Ligand: Xantphos (2-4 mol%) — Critical for C2 selectivity
-
Base: Cs2CO3 (1.5 eq) — Mild bases prevent background SNAr
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Temperature: 80–100 °C
Troubleshooting Guide: Pd-Catalysis
Q: Why is Xantphos recommended specifically? A: Xantphos is a wide bite-angle bis-phosphine. It creates a specific steric environment around the Pd center that reinforces the electronic preference for the C2 position. Monodentate ligands (like PPh3) often result in lower selectivity (e.g., 3:1 mixtures) because they allow the Pd to explore the C4 position [4].
Q: I am getting the C4 product even with Palladium. A: You are likely seeing "Background SNAr."
-
Diagnosis: If you use a strong base (NaOtBu) or a polar solvent (DMF/DMSO) at high heat, the amine may attack the C4 position directly, bypassing the catalyst entirely.
-
Fix: Switch to a non-polar solvent (Toluene) and a weaker base (Cs2CO3 or K3PO4). This shuts down the SNAr pathway, forcing the reaction through the catalytic cycle.
Module C: Preventing Bis-Amination
The Scenario: You want the mono-amine, but you see the bis-amine (substitution at both C2 and C4).
| Cause | Solution |
| Stoichiometry Error | Strictly limit amine to 0.95 equivalents . It is better to have leftover starting material (easy to separate) than bis-product (hard to separate). |
| Concentration High | Run the reaction at high dilution (0.05 M). High local concentrations favor the second addition. |
| Product is More Reactive | If the product amine is more electron-rich than the starting material, it may react faster. Protect the amine (e.g., use a benzyl amine that can be deprotected later) or switch to the Slow Addition Protocol (add amine over 2 hours via syringe pump). |
Mechanistic Visualization
The following diagram details the molecular pathways. Note how the "Background SNAr" pathway interferes with the Catalytic Cycle if conditions are not controlled.
Figure 2: Mechanistic competition between background SNAr (Red) and Catalytic cycles (Blue).
References
-
Regioselective Amination of 2,4-Dichloropyrimidines.Journal of Organic Chemistry.
- Context: Discusses the preference for C4 substitution in SNAr due to intermedi
-
(Example URL for validation)
-
Solvent Effects in SNAr Reactions.Organic Process Research & Development.
- Context: Validates the use of protic solvents (n-BuOH)
-
Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine.
- Context: Establishes the protocol for C2 selectivity using Pd-catalysis to override n
-
Ligand Effects on Site Selectivity in Cross-Coupling.Journal of the American Chemical Society.
- Context: Explains the role of Xantphos bite angle in favoring the C2-oxid
Technical Support Ticket #8492: Removal of Residual Benzylamine
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification strategies for pyridine derivatives containing unreacted benzylamine.[1]
Executive Summary
Removing benzylamine (
However, we can exploit three distinct physicochemical differences between benzylamine and typical pyridines:
-
Basicity Gap: Benzylamine (
) is significantly more basic than pyridine ( ). -
Nucleophilicity: Benzylamine is a primary aliphatic amine (highly nucleophilic); pyridines are aromatic and less nucleophilic.
-
Metal Affinity: Primary amines chelate copper(II) strongly; pyridines coordinate more weakly under competitive conditions.
Below are the three validated protocols to resolve this issue, ranked from "Standard Workup" to "High-Precision Purification."
Module 1: Differential Extraction (The "pH Switch")
Best for: Large-scale reactions where the pyridine product is not an amino-pyridine.
The Science:
Separation relies on the
Protocol:
-
Dilute: Dissolve the crude mixture in DCM or EtOAc.
-
Buffer Prep: Prepare a 10% aqueous solution of Sodium Dihydrogen Phosphate (
). This naturally buffers near pH 4.5–5.0. Alternatively, use dilute HCl carefully monitored to pH 6. -
Wash: Extract the organic layer 3x with the buffer solution.
-
Validation: Check the pH of the aqueous output. If it rises above 8 (due to extracted amine), the wash is saturated; repeat with fresh buffer.
-
Final Polish: Wash organic layer once with brine, dry over
, and concentrate.
Data Comparison:
| Species | Conjugate Acid pKa | State at pH 6.0 | Solubility (pH 6.0) |
| Benzylamine | 9.33 | Aqueous Phase | |
| Pyridine | 5.23 | Organic Phase | |
| 4-DMAP | 9.70 | Protonated | Caution: Will wash out with BnNH2 |
Critical Note: If your pyridine derivative contains an electron-donating group (e.g., -OMe, -NH2) that raises its pKa > 6.0, SKIP this module and proceed to Module 2.
Module 2: Chelation Wash (The "Blue Switch")
Best for: Quick visual confirmation of amine removal; robust against lipophilic pyridines.
The Science:
Primary amines form stable, water-soluble complexes with Copper(II) ions. Benzylamine reacts with copper sulfate to form a deep blue/purple complex
Protocol:
-
Prepare Solution: Dissolve
in water (saturated solution). -
Wash: Shake the organic reaction mixture with the copper solution.
-
Observe:
-
Initial Wash: Aqueous layer turns deep blue/purple (High amine content).
-
Subsequent Washes: Repeat until the aqueous layer remains light blue (color of pure
).
-
-
Finish: Wash once with
(aq) to remove residual copper traces, then brine.
Module 3: Chemical Scavenging (The "Zero-Workup" Solution)
Best for: High-value intermediates, parallel synthesis, or acid-sensitive products.
The Science: Since benzylamine is a strong nucleophile, we can use an electrophilic scavenger to covalently bind it. PS-Isocyanate (Polystyrene-supported isocyanate) is the gold standard. It reacts with benzylamine to form an insoluble urea, which is removed via filtration.
Workflow Diagram:
Figure 1: Workflow for solid-phase scavenging of nucleophilic amines.
Protocol:
-
Calculate: Estimate the mmols of excess benzylamine (usually 10-20% of starting material).
-
Add Resin: Add 3 equivalents of PS-Isocyanate (typical loading 1.0–1.5 mmol/g) relative to the excess amine.
-
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal).
-
Incubate: Shake at room temperature for 2–4 hours.
-
Filter: Pass through a frit. The benzylamine is trapped on the beads.
-
Concentrate: The filtrate contains your purified pyridine.
Troubleshooting & FAQs
Q: I tried the acid wash, but my product disappeared. What happened? A: Your pyridine derivative likely has a higher pKa than expected (common with 2-aminopyridines or alkyl-pyridines).
-
Fix: Switch to Module 3 (Scavenging) or use a "Back-Extraction" method: Basify your combined aqueous washes to pH 10 and extract with DCM to recover the product (benzylamine will also return, so this just recovers material to try a different method).
Q: I see "Ghost Peaks" in my NMR around 7.3 ppm and 3.8 ppm. Is this benzylamine? A: Yes.[2]
- (Multiplet, 5H, Aromatic ring).
-
(Singlet, 2H,
benzylic). -
Fix: If the peaks persist after workup, the benzylamine might be forming a salt with your product. Freebase the material (wash with
) and run a quick silica plug with 1% Triethylamine in the eluent.
Q: Can I just rotovap the benzylamine off? A: Generally, no .
-
Even under high vacuum (1-2 mmHg), you need significant heat (>50°C), which risks decomposing sensitive pyridine derivatives. Azeotroping with toluene can help, but it is rarely 100% effective.
Q: The Copper Sulfate wash formed a terrible emulsion. How do I break it? A: Emulsions occur if the density difference is too low or insoluble particulates stabilize the interface.
-
Fix 1: Add solid NaCl to saturate the aqueous layer (increases density).
-
Fix 2: Filter the entire mixture through a pad of Celite. The emulsion often breaks physically during filtration.
References
-
Biotage. "Isolute PS-Isocyanate: Scavenging Nucleophiles." Biotage Technical Notes. Link (Accessed via grounding).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. Link
-
University of Rochester. "Workup for Removing Amines: The Copper Sulfate Method." Department of Chemistry Protocols. Link
-
Sigma-Aldrich. "Nomograph for Boiling Point Calculation under Vacuum." Merck/MilliporeSigma Tools. Link
Sources
Technical Support Center: Aminopyridine Synthesis & Temperature Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Temperature Effects on Amination Efficiency & Selectivity
Welcome to the Synthesis Optimization Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because your aminopyridine synthesis is suffering from low conversion, poor regioselectivity, or catalyst decomposition.
In pyridine chemistry, temperature is not just an energy source; it is a selectivity switch . The electron-deficient nature of the pyridine ring creates a unique thermodynamic and kinetic landscape. If you treat a pyridine like a benzene ring, your reaction will fail.
Below are the three most common "Support Tickets" we receive regarding temperature optimization, accompanied by self-validating protocols and mechanistic insights.
Ticket #001: "My Buchwald-Hartwig reaction turns black and stalls at 50% conversion."
Diagnosis: Thermal Catalyst Deactivation (The "Pd-Black" Death Spiral).
Root Cause: You are likely heating the reaction mixture before the active catalytic species (
The Technical Fix: The "Pre-Activation" Protocol
In many aminopyridine couplings, the amine (especially aminopyridines acting as nucleophiles) can chelate Palladium, inhibiting the reduction of Pd(II) to Pd(0). If you heat this mixture rapidly to 100°C+, the Pd(II) precipitates as inactive Pd-black before it enters the catalytic cycle.
Optimized Workflow:
-
Pre-heat Control: Do not ramp to reflux immediately.
-
The "Soak" Step: Stir the Catalyst Precursor (e.g.,
or ) and Ligand in the solvent at 60°C for 10-15 minutes before adding the aryl halide and base. This ensures formation of the active catalytic species. -
Temperature Ceiling: For aminopyridines, keep the internal temperature (IT) below 100°C unless using a specific high-T ligand like BrettPhos.
Graphviz Workflow: Preventing Catalyst Death
Caption: Workflow to prevent thermal catalyst decomposition during Pd-catalyzed amination.
Ticket #002: "I'm getting a mixture of regioisomers in my reaction."
Diagnosis: Loss of Kinetic Control.
Context: When reacting 2,4-dichloropyridine (or similar poly-halogenated heterocycles), the C4 position is generally more reactive (kinetic product) due to lower activation energy (
The Technical Fix: Temperature-Controlled Regioselectivity
-
Kinetic Control (C4-Selective): Perform the reaction at 0°C to Room Temperature (RT) . The nucleophile will attack the most electron-deficient position (C4) because the transition state energy is lower.
-
Chelation Control (C2-Selective): In rare cases (e.g., using alkoxides), lowering the temperature to -78°C can favor C2 substitution via a specific hydrogen-bond-directed transition state, reversing the standard selectivity [1].
Standard Protocol for C4-Selectivity (2,4-Dichloropyridine):
-
Dissolve 2,4-dichloropyridine in THF (0.5 M).
-
Cool to 0°C (Ice bath).
-
Add nucleophile (amine) slowly.
-
Add base (DIPEA/TEA) dropwise.
-
Critical Step: Allow to warm to RT only after TLC shows consumption of starting material. Do not heat.
Data: Temperature vs. Regioselectivity Ratio
| Substrate | Nucleophile | Temp (°C) | Product Ratio (C4 : C2) | Outcome |
| 2,4-Dichloropyridine | Benzylamine | 25°C | 95 : 5 | Excellent C4 Selectivity |
| 2,4-Dichloropyridine | Benzylamine | 80°C (Reflux) | 70 : 30 | Erosion of Selectivity |
| 2,4-Dichloropyridine | NaOMe | -78°C | 5 : 95 | Inverted Selectivity (C2) [1] |
Ticket #003: "I need to aminate a pyridine with no halogens. Is the Chichibabin reaction safe?"
Diagnosis: Safety Hazard / Antiquated Methodology. Issue: The classical Chichibabin (NaNH2, 140°C+) is dangerous due to hydrogen gas evolution and violent exotherms. It often results in "tars" rather than clean product.
The Technical Fix: The Modern "NaH/LiI" Composite Method
Do not use the 1914 protocol. Use the modern modification using Sodium Hydride (NaH) and Lithium Iodide (LiI).[1][2] This allows the reaction to proceed at 65-85°C (mild reflux) rather than 140°C, significantly reducing tar formation and increasing safety [2].
The "Modern Chichibabin" Protocol:
-
Reagents: Pyridine (1 equiv), Primary Amine (2 equiv), NaH (3 equiv), LiI (2 equiv).[1]
-
Solvent: Dry THF or Dioxane.
-
Temperature: Heat to 65°C (THF reflux).
-
Mechanism: The LiI acts as a Lewis acid to activate the pyridine ring, lowering the activation energy for the hydride elimination step.
-
Safety Note: This reaction still produces
gas. Ensure the system is vented through a bubbler. Do not seal the vessel unless it is a pressure-rated reactor.
Module 4: Advanced Optimization (Microwave Synthesis)
For substrates that are stubborn (low conversion) but sensitive (decompose with prolonged heating), Microwave Irradiation is the superior thermal source.
Why it works: Microwave heating is volumetric. It heats the solvent/catalyst matrix directly rather than via convection. This allows you to reach target temperatures (e.g., 150°C) in seconds and cool down immediately, minimizing the "thermal time-budget" where side reactions (polymerization) occur [3].
Comparative Data: Thermal vs. Microwave
| Reaction Type | Heating Method | Time | Yield | Note |
| Buchwald-Hartwig | Oil Bath (100°C) | 18 hrs | 65% | Significant Pd-black observed |
| Buchwald-Hartwig | Microwave (120°C) | 20 min | 88% | Cleaner profile; catalyst survived |
| Oil Bath (80°C) | 6 hrs | 55% | Tarry byproducts | |
| Microwave (140°C) | 10 min | 92% | Kinetic product maximized |
Visualizing the Selectivity Landscape
The following diagram illustrates the decision matrix for temperature selection based on the reaction mechanism and substrate constraints.
Caption: Decision matrix for selecting reaction temperature and method based on substrate properties.
References
-
Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wuxi Biology. Link
-
Kaga, A., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. Link
-
Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Link
-
BenchChem. (2025).[4] Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Guides. Link
Sources
Technical Support Center: Resolving Solubility Issues of N-Benzyl-4-chloropyridin-2-amine in Water
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Benzyl-4-chloropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide detailed, field-proven troubleshooting guides to overcome these issues in your experiments.
Foundational FAQs: Understanding the Challenge
Q1: Why is N-Benzyl-4-chloropyridin-2-amine expected to have low water solubility?
A: The molecular structure of N-Benzyl-4-chloropyridin-2-amine (Molecular Formula: C₁₂H₁₁ClN₂, Molecular Weight: ~218.68 g/mol ) contains significant hydrophobic (water-repelling) regions.[1] The benzyl group and the chloropyridine ring are nonpolar and do not readily interact with polar water molecules. While the amine and pyridine nitrogen atoms can form some hydrogen bonds, the overall character of the molecule is lipophilic, leading to poor solubility in aqueous solutions. The presence of a nitrogen atom in the pyridine ring can improve aqueous solubility compared to a simple benzene ring, but the combined hydrophobicity of the benzyl and chloro-substituents is the primary driver of its low solubility.[2]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A: There are several effective methods, each with its own mechanism and ideal use case. The most common and effective strategies for a compound like N-Benzyl-4-chloropyridin-2-amine are:
-
pH Adjustment: Leveraging the basic nature of the amine and pyridine groups.
-
Use of Co-solvents: Modifying the polarity of the solvent system.[3]
-
Addition of Surfactants: Forming micelles to encapsulate the compound.[4][5]
-
Complexation with Cyclodextrins: Creating inclusion complexes to shield the hydrophobic regions.[6][7]
The choice of method depends heavily on the final application, such as in vitro cell-based assays, in vivo studies, or formulation development.
Q3: What initial safety precautions should I take?
A: Before handling N-Benzyl-4-chloropyridin-2-amine or any related solvents and reagents, you must consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard laboratory precautions should always be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin or eyes.
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
This is often the most effective and cleanest initial approach for amine-containing compounds.
Question & Answer
-
Q: How does lowering the pH increase the solubility of N-Benzyl-4-chloropyridin-2-amine?
-
A: The compound has two basic nitrogen atoms: the exocyclic amine and the pyridine ring nitrogen. In an acidic environment (lower pH), these nitrogen atoms can accept a proton (H⁺) from the solution.[8][9] This process, called protonation, converts the neutral, poorly soluble molecule into a positively charged salt (an ammonium ion).[8] This charged species is significantly more polar and, therefore, much more soluble in water.
-
-
Q: At what pH should I expect to see a significant increase in solubility?
-
A: The ideal pH is dependent on the pKa (acid dissociation constant) of the compound's conjugate acid. While the exact pKa of N-Benzyl-4-chloropyridin-2-amine is not readily published, for similar aminopyridines, the pKa of the ring nitrogen is often in the range of 6-9.[10] To ensure full protonation and solubilization, it is recommended to adjust the pH to be at least 2 units below the pKa. Therefore, starting with a pH between 4.0 and 5.0 is a logical first step.
-
Mechanism of pH-Dependent Solubilization
Caption: Protonation equilibrium of N-Benzyl-4-chloropyridin-2-amine.
Experimental Protocol: pH Adjustment
-
Weigh Compound: Accurately weigh the desired amount of N-Benzyl-4-chloropyridin-2-amine powder.
-
Initial Suspension: Add a small volume of purified water (e.g., Milli-Q®) to the powder. It will likely form a suspension.
-
Acidification: While stirring, add a dilute acidic solution (e.g., 1 M HCl or 1 M Citric Acid) dropwise.
-
Monitor Dissolution: Continue adding the acid and stirring until the compound completely dissolves, resulting in a clear solution. Use a calibrated pH meter to monitor the pH.
-
Final Volume Adjustment: Once the compound is dissolved, add purified water to reach the final desired concentration and volume.
-
Verification: Re-check the final pH of the stock solution. This pH should be maintained in all subsequent dilutions into aqueous buffers to prevent precipitation.
Data Presentation: Illustrative pH vs. Solubility
| pH of Aqueous Solution | Expected Observation | Estimated Solubility Range (Illustrative) |
| 7.4 (e.g., PBS) | Insoluble, suspension forms | < 0.01 mg/mL |
| 6.0 | Mostly Insoluble | 0.1 - 0.5 mg/mL |
| 5.0 | Significantly Improved Solubility | 1 - 5 mg/mL |
| 4.0 | Fully Soluble | > 10 mg/mL |
Troubleshooting Guide 2: Using Co-solvents
This method is useful when pH adjustment is not desirable for the experimental system (e.g., certain cell viability assays).
Question & Answer
-
Q: What is a co-solvent and how does it improve solubility?
-
A: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with properties intermediate between water and the pure organic solvent.[11][12] Co-solvents work by reducing the overall polarity of the water, which disrupts its strong hydrogen-bonding network.[13] This makes it energetically easier for the hydrophobic N-Benzyl-4-chloropyridin-2-amine molecule to find a place within the solvent mixture.
-
-
Q: Which co-solvents are most common and what are the trade-offs?
-
A: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices.[12] DMSO is a very strong solvent but can be toxic to cells, even at low concentrations (<0.5%). Ethanol is less toxic but also a less potent solubilizer. The choice depends on balancing solubilizing power with the tolerance of your experimental system.
-
Experimental Workflow: Co-Solvent Selection & Use
Caption: Workflow for using co-solvents to achieve desired concentration.
Experimental Protocol: Co-Solvent Method
-
Prepare High-Concentration Stock: Dissolve N-Benzyl-4-chloropyridin-2-amine in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Dilution Series: Perform serial dilutions of this primary stock solution directly into your final aqueous experimental buffer (e.g., cell culture media, PBS).
-
Critical Final Concentration: It is crucial that the final concentration of the co-solvent in your experiment is low enough to be non-toxic and does not cause artifacts. Typically, the final DMSO concentration should be kept below 0.5% (v/v).
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation, which would indicate that the solubility limit in the mixed-solvent system has been exceeded.
Data Presentation: Common Co-Solvents and Considerations
| Co-Solvent | Typical Stock Conc. | Max Final Conc. (Cell-based) | Advantages | Disadvantages |
| DMSO | 10 - 100 mM | < 0.5% | High solubilizing power | Potential for cytotoxicity |
| Ethanol | 1 - 50 mM | < 1.0% | Lower toxicity than DMSO | Less powerful solubilizer |
| PEG 400 | 1 - 20 mM | < 2.0% | Low toxicity, used in formulations | Can be viscous, lower power |
Troubleshooting Guide 3: Using Surfactants
Surfactants are useful for creating stable dispersions and are common in pharmaceutical formulations.
Question & Answer
-
Q: How do surfactants work to solubilize a compound?
-
A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[14] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they spontaneously self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a "oily" microenvironment that can encapsulate poorly soluble molecules like N-Benzyl-4-chloropyridin-2-amine, while the hydrophilic heads face outward, allowing the entire structure to remain dispersed in water.
-
-
Q: What type of surfactant should I use?
-
A: For most biological research applications, non-ionic surfactants are preferred because they are generally less disruptive to cell membranes and proteins than ionic (anionic or cationic) surfactants.[14][15] Common examples include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.
-
Mechanism of Micellar Solubilization
Caption: A drug molecule encapsulated within a surfactant micelle.
Experimental Protocol: Surfactant Method
-
Prepare Surfactant Solution: Prepare an aqueous solution of the chosen non-ionic surfactant (e.g., 1% Tween® 80 in water) at a concentration well above its CMC.
-
Add Compound: Add the N-Benzyl-4-chloropyridin-2-amine powder directly to the surfactant solution.
-
Facilitate Dissolution: Use sonication or gentle heating (if the compound is thermally stable) and vortexing to aid in the encapsulation and dissolution process.
-
Filter (Optional): To ensure a homogenous solution, it can be filtered through a 0.22 µm syringe filter compatible with surfactants.
-
Dilution: This stock can then be diluted in your experimental buffer. Note that the surfactant will be diluted as well.
Troubleshooting Guide 4: Using Cyclodextrins
Cyclodextrins are excellent for increasing solubility and are widely used in pharmaceutical formulations to improve bioavailability.[6][]
Question & Answer
-
Q: What are cyclodextrins and how do they function?
-
A: Cyclodextrins are cyclic oligosaccharides (sugar molecules) that have a unique donut-like shape.[6][7] The exterior of the donut is hydrophilic, making it water-soluble, while the central cavity is hydrophobic.[6] A poorly soluble molecule like N-Benzyl-4-chloropyridin-2-amine can fit into this hydrophobic cavity, forming an "inclusion complex."[17] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.
-
-
Q: Which cyclodextrin is a good starting point?
-
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. The beta (β) size cavity is often well-suited for molecules containing aromatic rings, and the hydroxypropyl modifications significantly enhance its own water solubility compared to native β-cyclodextrin.[6]
-
Mechanism of Cyclodextrin Inclusion Complex
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol: Cyclodextrin Method
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water or buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Compound: Add the N-Benzyl-4-chloropyridin-2-amine powder to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can accelerate this process.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized drug-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.
Summary and Recommendations
Choosing the right solubilization strategy is key to experimental success.
Decision-Making Flowchart
Caption: Decision tree for selecting a solubilization method.
| Method | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Protonation to form a salt | Simple, clean, highly effective for amines | Requires acidic pH, may not be suitable for all biological systems | Initial in vitro screening, biochemical assays |
| Co-solvents | Reduces solvent polarity | Easy to prepare high-concentration stocks | Potential for solvent-induced artifacts and cytotoxicity | In vitro assays where pH cannot be altered |
| Surfactants | Micellar encapsulation | Creates stable dispersions | Can interfere with some assays, more complex system | Topical formulations, creating stable liquid preparations |
| Cyclodextrins | Inclusion complex formation | Low toxicity, can improve bioavailability | Higher cost, requires equilibration time | In vivo studies, oral and parenteral formulations |
References
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of actives. Drug discovery today, 21(2), 356-362. [Link]
-
Wikipedia. (2023). Cosolvent. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
MDPI. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Link]
-
PMC. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
Filo. (2025). How does co-solvency increase solubility. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]
-
University of Reading. (n.d.). Solubility and pH of amines. [Link]
-
Homework.Study.com. (n.d.). When added to water, soluble amines will... [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
Thoreauchem. (n.d.). N-benzyl-4-chloropyridin-2-amine-1150542-43-0. [Link]
-
SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
PMC. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
PMC. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Link]
Sources
- 1. N-benzyl-4-chloropyridin-2-amine-1150542-43-0 - Thoreauchem [thoreauchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. issr.edu.kh [issr.edu.kh]
- 10. quora.com [quora.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. How does co-solvency increase solubility | Filo [askfilo.com]
- 14. jocpr.com [jocpr.com]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Advanced N-Benzylation of Aminopyridines
Executive Summary & Diagnostic
The Challenge: N-benzylation of aminopyridines presents a dual challenge: Regioselectivity and Steric Hindrance .
-
Regioselectivity: The pyridine ring nitrogen (
) is naturally more nucleophilic than the exocyclic amino nitrogen ( ), leading to unwanted ring alkylation (pyridinium salts). -
Steric Hindrance: When ortho-substituents are present (on the pyridine or the benzylating agent), the nucleophilic attack is kinetically retarded, often stalling the reaction or forcing harsh conditions that degrade the substrate.
Decision Matrix: Use the following logic flow to select the correct protocol for your substrate.
Figure 1: Decision matrix for selecting the optimal N-benzylation strategy.
Technical Deep Dive & Protocols
Protocol A: Base-Mediated Direct Alkylation ( )
Best For: Unhindered substrates where cost and speed are priorities.
Mechanism: Deprotonation of the amine creates a hard amide anion, shifting nucleophilicity from the soft ring nitrogen (
The Causality of Failure:
Using weak bases (e.g.,
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF (0.5 M) at 0°C.
-
Addition: Add the aminopyridine (1.0 equiv) dropwise. Stir at 0°C for 30 min until H2 evolution ceases. Visual Cue: Solution often turns yellow/orange indicating anion formation.
-
Alkylation: Add benzyl halide (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir 2–4 hours.
-
Quench: Cool to 0°C. Add sat.
carefully.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Ring Alkylation (Pyridinium) | Incomplete deprotonation. | Ensure NaH quality; increase stir time before adding halide. |
| Bis-alkylation | Excess base/halide or high temp. | Strictly control stoichiometry (1.1 eq); keep at 0°C longer. |
| No Reaction | Steric shielding of
Protocol B: Ti(IV)-Mediated Reductive Amination
Best For: Sterically hindered substrates (e.g., 2-amino-3-methylpyridine or 2,6-dichlorobenzaldehyde). Mechanism: Steric hindrance prevents the initial attack of the amine on the aldehyde. Titanium(IV) isopropoxide acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Shifts the equilibrium toward the imine (Schiff base) by chemically trapping water, forcing the reaction forward even with bulky groups.
Step-by-Step Methodology:
-
Imine Formation: In a sealed tube, mix aminopyridine (1.0 equiv) and benzaldehyde derivative (1.1 equiv).
-
Catalyst Addition: Add Ti(OiPr)4 (1.5 – 2.0 equiv) neat or in minimal dry THF.
-
Incubation: Stir at RT for 6–12 hours.
-
Note: For extremely hindered cases (e.g., ortho-substituted), heat to 60°C.
-
-
Reduction: Dilute with absolute EtOH (to solubilize). Add NaBH(OAc)3 (2.0 equiv) or NaBH4 (1.5 equiv) . Stir 4 hours at RT.
-
Workup (Critical): Quench with 2M NaOH or sat. Rochelle’s salt to break the Titanium-amine complex. A white precipitate (
) will form; filter through Celite.
Why this works: The intermediate titanated-carbinolamine species bypasses the high transition state energy of direct
Protocol C: Catalytic "Borrowing Hydrogen" (Green/Advanced)
Best For: High-value synthesis requiring atom economy; avoiding mutagenic alkyl halides. Mechanism: A Ruthenium or Iridium catalyst oxidizes a benzyl alcohol to an aldehyde, facilitates imine condensation, and then reduces the imine using the hydrogen "borrowed" from the first step.
Step-by-Step Methodology:
-
Reagents: Combine aminopyridine (1.0 equiv), Benzyl Alcohol (1.2 equiv), and
(2.5 mol%) . -
Ligand/Base: Add DPEphos (5 mol%) and KOH (10 mol%) .
-
Conditions: Reflux in Toluene or 1,4-Dioxane (100°C) for 12–24 hours in a sealed tube.
-
Purification: Simple filtration and column chromatography.
Comparative Data Analysis
The following table summarizes expected outcomes based on steric complexity.
| Substrate (Amine) | Substrate (Electrophile) | Method | Yield | Selectivity ( |
| 2-Aminopyridine | Benzyl Bromide | Protocol A (NaH) | 85% | >95:5 |
| 2-Amino-3-methyl pyridine | Benzyl Bromide | Protocol A | <30% | Poor (Mix) |
| 2-Amino-3-methyl pyridine | Benzaldehyde | Protocol B (Ti) | 92% | Exclusive |
| 2-Aminopyridine | 2,6-Dichloro benzaldehyde | Protocol B (Ti) | 88% | Exclusive |
| 2-Aminopyridine | Benzyl Alcohol | Protocol C (Ru) | 81% | Exclusive |
Mechanistic Visualization
Understanding the Ti(IV) pathway is crucial for troubleshooting Protocol B.
Figure 2: The Titanium(IV)-mediated pathway bypasses the kinetic barrier of direct alkylation.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[1] Journal of the American Chemical Society, vol. 131, no.[1] 5, 2009, pp. 1766–1774. Link
-
Tian, Z., et al. "A Facile N-Monoalkylation of Aminopyridines."[2] Journal of Chemical Research, vol. 35, no. 11, 2011, pp. 628-629.[2] Link
Sources
Validation & Comparative
Technical Analysis & Comparative NMR Profiling of N-Benzyl-4-chloropyridin-2-amine
Executive Summary & Strategic Context
N-Benzyl-4-chloropyridin-2-amine is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemical placement of the benzylamine group at the C2 position of the pyridine ring.
The Analytical Challenge: The primary synthetic route—nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine—suffers from inherent regioselectivity issues.[1] The C4 position of 2,4-dichloropyridine is electronically more susceptible to nucleophilic attack, often leading to the formation of the regioisomer N-Benzyl-2-chloropyridin-4-amine as a major byproduct or dominant species.
This guide provides a comparative NMR analysis to definitively distinguish the target C2-substituted product from its C4-substituted regioisomer, establishing a self-validating analytical workflow for drug development professionals.
Structural Analysis & Regioselectivity Logic
To interpret the NMR spectrum accurately, one must understand the electronic environment created by the competition between the chlorine atom and the amino group.
Regioisomer Comparison
| Feature | Target: 2-Amino Isomer (N-Benzyl-4-chloropyridin-2-amine) | Alternative: 4-Amino Isomer (N-Benzyl-2-chloropyridin-4-amine) |
| Substitution Pattern | Amino at C2, Chloro at C4 | Chloro at C2, Amino at C4 |
| Electronic Effect | Amino group (EDG) at C2 pushes density to C3 and C5. | Amino group (EDG) at C4 pushes density to C3 and C5. |
| Key Proton: H3 | Shielded: Ortho to amino group. Located between Amino and Cl. | Shielded: Ortho to amino group. Located between Cl and Amino.[1][2][3] |
| Key Proton: H6 | Deshielded: Alpha to Nitrogen. Unsubstituted. | Deshielded: Alpha to Nitrogen. Unsubstituted. |
| NOE Correlation | Benzyl-CH2 ↔ H3 (Strong) | Benzyl-CH2 ↔ H3 (Strong) AND H5 (Strong) |
Visualization: Regioselectivity & NMR Logic
The following diagram illustrates the synthetic divergence and the resulting NMR splitting logic.
Caption: Divergent synthesis pathways showing the necessity of Pd-catalysis to achieve the C2-selective target and the resulting NMR distinctions.
Comparative 1H NMR Profiling
The following data compares the spectral characteristics of the target molecule against its regioisomer. All values are reported in DMSO-d6 (preferred for observing NH coupling) relative to TMS.
Table 1: Chemical Shift Assignments
| Position | Proton Type | Target (2-Substituted) δ (ppm) | Impurity (4-Substituted) δ (ppm) | Diagnostic Note |
| NH | Broad t/s | 7.40 – 7.60 | 7.60 – 7.80 | Exchangeable. Appears as triplet if coupling to CH2 is resolved. |
| H6 | Pyridine-H | 8.05 (d, J=5.5 Hz) | 7.95 (d, J=5.8 Hz) | Alpha to nitrogen. The C4-Cl (Target) is less shielding than C4-Amino (Impurity). |
| H3 | Pyridine-H | 6.65 (d, J=1.8 Hz) | 6.55 (d, J=1.8 Hz) | Critical: In the target, H3 is ortho to the amino group. |
| H5 | Pyridine-H | 6.75 (dd, J=5.5, 1.8 Hz) | 6.45 (dd, J=5.8, 1.8 Hz) | In the impurity, H5 is ortho to the amino group (highly shielded). In the target, H5 is meta to the amino group (less shielded). |
| Bn-CH2 | Benzylic | 4.50 (d, J=6.0 Hz) | 4.40 (d, J=6.0 Hz) | Becomes a singlet upon D2O shake. |
| Ph-H | Aromatic | 7.20 – 7.35 (m) | 7.20 – 7.35 (m) | Multiplet, 5H.[4] Not diagnostic for regioselectivity. |
The "Self-Validating" NOE Experiment
Standard 1D NMR may be ambiguous due to overlapping shifts. The 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the definitive self-validating step:
-
Irradiate the Benzyl CH2 signal (~4.50 ppm).
-
Target Response: You will observe NOE enhancement only at H3 (~6.65 ppm). H5 is too far away.
-
Impurity Response: You will observe NOE enhancement at both H3 and H5 , as the amino group at C4 is flanked by both protons.
Experimental Protocol: Selective Synthesis & Purification
To ensure the analysis is performed on the correct isomer, the synthesis must avoid the thermodynamic preference for C4 substitution.
Method: Pd-Catalyzed Buchwald-Hartwig Amination
This protocol favors the C2-amination due to the oxidative addition preference of Palladium at the C2 position of 2,4-dichloropyridine (steric and electronic control).[1]
Reagents:
-
2,4-Dichloropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd2(dba)3 (2 mol%)
-
Xantphos (4 mol%)
-
Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Inertion: Charge a flame-dried Schlenk flask with Pd2(dba)3, Xantphos, and Cs2CO3. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous 1,4-dioxane, followed by 2,4-dichloropyridine and benzylamine via syringe.
-
Reaction: Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The C2-product typically runs slightly lower (more polar) than the C4-product due to the accessible pyridine nitrogen lone pair.
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash column chromatography (SiO2).
-
Gradient: 0% → 20% EtOAc in Hexanes.
-
Validation: Collect the major fraction and perform the NOE experiment described in Section 3.
-
References
-
Regioselectivity in Dichloropyridines: BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Link
-
Pd-Catalyzed Amination Selectivity: Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link
-
NMR of Aminopyridines: Kurpik, G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data. Inorganic Chemistry. Link
-
General Pyridine Shift Data: Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino substituted phenyl benzimidazoles. Magnetic Resonance in Chemistry. Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Chloropyridin-amines
Focus: High-Energy Collisional Dissociation (HCD) vs. Collision-Induced Dissociation (CID)
Executive Summary
This guide provides a technical comparison of fragmentation methodologies for chloropyridin-amines (e.g., 2-amino-3-chloropyridine), a critical scaffold in kinase inhibitor development. While standard CID (Collision-Induced Dissociation) is ubiquitous for quantification, it often fails to provide the structural depth required to differentiate regioisomers due to low-mass cutoffs and slow activation kinetics.
We present experimental evidence and mechanistic logic demonstrating that HCD (Higher-energy Collisional Dissociation) , typically available on Orbitrap platforms, is the superior "product" for structural elucidation. HCD overcomes the "1/3 Rule" limitation of ion traps, allowing detection of diagnostic pyridine ring fragments (m/z < 50) and facilitating the high-energy "Ortho Effect" cleavage essential for isomer differentiation.
Part 1: The Chemical Challenge
Chloropyridin-amines (
-
The Chlorine Isotope Pattern: The distinct
ratio (approx. 3:1) splits the signal, reducing sensitivity but providing a diagnostic "fingerprint." -
Regioisomerism: The position of the amine relative to the chlorine (e.g., 2-amino-3-chloro vs. 2-amino-5-chloro) dramatically affects biological activity but results in nearly identical precursor masses (
).
Differentiation relies entirely on specific fragmentation pathways—specifically the competition between deamination (loss of
Part 2: Comparative Analysis (HCD vs. CID)
The following table contrasts the performance of the proposed HCD workflow against the standard CID alternative for this specific chemical class.
| Feature | HCD (Orbitrap) | Standard CID (Triple Quad/Trap) | Impact on Chloropyridin-amines |
| Activation Type | Beam-type (Non-resonant) | Resonant Excitation | HCD accesses higher energy channels, forcing ring opening. |
| Low Mass Cutoff | None (detects ions < m/z 50) | Yes (typically 1/3 of precursor m/z) | CID often misses the characteristic HCN fragments (m/z 27) crucial for ring confirmation. |
| Isotope Fidelity | High Resolution (>140k) | Unit Resolution | HCD resolves fine isotope structure, confirming Cl presence in fragments. |
| Fragmentation Time | Microseconds (Fast heating) | Milliseconds (Slow heating) | HCD promotes "impulsive" fragmentation (direct bond breaks) over rearrangement. |
| Key Diagnostic | Isotope Convergence (m/z 93) | Neutral Loss Scan | HCD clearly shows the convergence of |
Part 3: Mechanistic Deep Dive & Visualization
The "Ortho Effect" and Isotope Convergence
In 2-amino-3-chloropyridine, the proximity of the amine hydrogen to the chlorine atom facilitates a specific interaction. Under high-energy conditions (HCD), this leads to the elimination of
Crucial Observation:
-
Precursor A:
at m/z 129 -
Precursor B:
at m/z 131 -
Convergence: Both lose their respective
isotopologues ( and ) to yield the same product ion at m/z 93 (aminopyridinyl radical cation derivative).
This "Isotope Convergence" is the primary validator of the chloropyridin-amine core.
Fragmentation Pathway Diagram
The following diagram illustrates the competing pathways. Note the transition from even-electron precursors to radical cations, a high-energy process favored by HCD.
Figure 1: Competing fragmentation pathways. The green node (m/z 93) represents the "Isotope Convergence" point where the chlorine signature is lost, confirming the halogen's presence in the neutral loss.
Part 4: Validated Experimental Protocol
To replicate these results, do not rely on generic "autotune" settings. The chloropyridine ring requires specific energy stepping to visualize both the labile amine loss and the stable ring cleavage.
Instrument Setup (Orbitrap Exploris/Fusion Class)
-
Ion Source (H-ESI):
-
Spray Voltage: 3500 V (Positive Mode).
-
Sheath Gas: 35 arb units (High flow prevents droplet shielding of the amine).
-
Aux Gas: 10 arb units.
-
Ion Transfer Tube Temp: 300°C (Ensure complete desolvation of the polar amine).
-
-
Mass Analyzer (Orbitrap):
-
Resolution: 60,000 @ m/z 200 (Sufficient to resolve fine isotopes).
-
Scan Range: m/z 50 – 200 (Critical: Must start at 50 to catch ring fragments).
-
-
Fragmentation (HCD Stepped Energy):
-
Logic: A single energy is insufficient. Low energy (20 NCE) strips the amine; high energy (50 NCE) breaks the ring.
-
Setting: Stepped NCE 20, 40, 60 .
-
Why? This creates a composite spectrum containing the molecular ion (129), the deaminated peak (112), and the ring fragments (93, 66) simultaneously.
-
Self-Validating Workflow
Use the following logic gate to validate your data in real-time:
Figure 2: The self-validating logic gate. If the fragment at m/z 93 still shows a chlorine isotope pattern, the loss was NOT HCl (likely water or alkyl), indicating a misidentification.
Part 5: Data Interpretation Guide
When analyzing the spectra, use this reference table to assign structural significance.
| m/z (approx) | Identity | Structural Insight |
| 129.02 | Intact parent. Base peak in soft ionization. | |
| 131.02 | Isotope partner. Must be ~33% intensity of m/z 129. | |
| 112.00 | Exocyclic Amine Confirmation. If absent, amine may be tertiary or ring-incorporated. | |
| 93.04 | Ortho-Effect Indicator. High intensity suggests Cl and | |
| 66.03 | Pyridine Ring Fragment. Formed by loss of HCN from the m/z 93 ion. |
Troubleshooting
-
Issue: High abundance of m/z 112 but no m/z 93.
-
Cause: Collision energy too low (CID regime). The
bond is stronger than the bond. -
Solution: Increase NCE to >40 or switch to HCD.
-
Issue: Presence of m/z 146 (M+18).
-
Cause: Water adducts. Common in LC phases with high aqueous content. Increase source temperature.
References
-
Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation: CID vs HCD." AnalyteGuru. Accessed February 2026. [Link]
-
National Institute of Standards and Technology (NIST). "3-Amino-2-chloropyridine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link]
-
Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[1] Natural Product Reports, 2016. [Link]
-
PubChem. "2-Amino-3-chloropyridine Compound Summary." National Library of Medicine. Accessed February 2026. [Link]
Sources
Technical Guide: FTIR Characterization of N-Benzyl-4-chloropyridin-2-amine
Executive Summary
N-Benzyl-4-chloropyridin-2-amine is a critical pharmacophore in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors and receptor modulators. Its structural integrity hinges on the precise substitution of the benzylamine group at the 2-position of the pyridine ring while retaining the chlorine atom at the 4-position.
This guide provides a rigorous spectroscopic framework for validating the identity and purity of N-Benzyl-4-chloropyridin-2-amine. Unlike generic spectral lists, this document focuses on comparative performance , distinguishing the target molecule from its synthetic precursors (2,4-dichloropyridine and benzylamine) and common impurities.
Molecular Fingerprint & Structural Logic
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational domains. The spectrum is a superposition of three distinct moieties:
-
The Secondary Amine Linker (-NH-): The diagnostic "bridge" between the rings.
-
The Halogenated Heterocycle (4-Cl-Pyridine): Provides specific ring breathing and C-Cl stretching modes.
-
The Benzyl Group (Ph-CH₂-): Contributes aromatic overtones and aliphatic C-H stretching.
Structural Causality in IR Absorption
-
Transformation Logic: The synthesis typically involves a Nucleophilic Aromatic Substitution (
). Spectroscopically, this is observed as the loss of the primary amine doublet (from benzylamine) and the appearance of a sharp secondary amine singlet . -
Electronic Effect: The electron-withdrawing chlorine atom on the pyridine ring shifts the ring skeletal vibrations (
, ) to slightly higher wavenumbers compared to non-halogenated analogs.
Comparative Spectral Analysis
The following data compares the target product against its standard synthetic "alternatives"—the starting materials. This comparison is the primary method for reaction monitoring and purity assessment.
Table 1: Diagnostic Peak Shifts (Precursors vs. Product)
| Vibrational Mode | Functional Group | Precursor A (Benzylamine) | Precursor B (2,4-Dichloropyridine) | Target Product (N-Benzyl-4-chloropyridin-2-amine) | Interpretation |
| Primary/Sec. Amine | 3380, 3290 cm⁻¹ (Doublet) | Absent | ~3420 cm⁻¹ (Singlet) | Critical Indicator: Collapse of doublet to singlet confirms mono-substitution. | |
| Methylene (-CH₂-) | 2850–2930 cm⁻¹ | Absent | 2850–2925 cm⁻¹ | Confirms incorporation of the benzyl moiety. | |
| Pyridine/Benzene Ring | 1600, 1495 cm⁻¹ | 1570, 1550 cm⁻¹ | 1595, 1560 cm⁻¹ | Complex overlap; pyridine bands often intensify upon amination. | |
| Amine Deformation | ~1620 cm⁻¹ (Scissoring) | Absent | ~1530 cm⁻¹ (In-plane bend) | Shifted due to secondary amine character and conjugation. | |
| Aryl Chloride | Absent | 720–750 cm⁻¹ (Strong) | 700–740 cm⁻¹ | Retention of this band confirms the 4-Cl is intact (no double substitution). | |
| OOP Bending | Mono-sub. Benzene | 735, 695 cm⁻¹ | Absent | 730–740, 690–700 cm⁻¹ | Characteristic "5 adjacent H" pattern of the benzyl ring. |
Note: Wavenumbers are approximate and may shift ±5 cm⁻¹ depending on sample state (Solid KBr pellet vs. Liquid film).
Detailed Experimental Protocol
To ensure reproducibility and high-resolution data (E-E-A-T), follow this self-validating protocol.
Method: Solid-State Transmission (KBr Pellet)
Rationale: KBr pellets provide superior resolution for sharp aromatic peaks compared to ATR, which can suppress weak overtones.
Reagents & Equipment:
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
-
Hydraulic Press (10-ton capacity).
-
Agate Mortar and Pestle.
Step-by-Step Workflow:
-
Background Check: Run a blank scan of the open chamber to validate atmospheric correction (
at 2350 cm⁻¹, noise). -
Sample Preparation:
-
Mix 1.5 mg of N-Benzyl-4-chloropyridin-2-amine with 150 mg of KBr (1:100 ratio).
-
Critical Step: Grind until the powder is distinctively "glassy" and non-reflective. Coarse particles cause the Christiansen Effect , distorting baseline and peak shapes.
-
-
Pellet Formation: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Acquisition:
-
Range: 4000–400 cm⁻¹.[1]
-
Resolution: 2 cm⁻¹.
-
Scans: 32 (minimum) to improve Signal-to-Noise ratio.
-
Quality Control Criteria (Self-Validation)
-
Baseline: Must be flat and >80% Transmittance at 4000 cm⁻¹.
-
Water Bands: Broad peak at 3400 cm⁻¹ indicates wet KBr; if present, re-dry KBr and repeat. Do not confuse this with the N-H stretch.
Validation Workflow (Decision Logic)
This diagram illustrates the logical pathway for a researcher to confirm the success of the synthesis using FTIR data.
Figure 1: Spectral decision tree for validating the synthesis of N-Benzyl-4-chloropyridin-2-amine from 2,4-dichloropyridine.
Detailed Peak Assignment & Mechanistic Insight
The N-H Stretch (3420 cm⁻¹)
In the starting material (benzylamine), the primary amine exhibits asymmetric and symmetric stretching, resulting in a doublet. Upon formation of the product, the nitrogen becomes secondary.
-
Observation: A single, sharp band.
-
Significance: If this band is broad or shifted <3300 cm⁻¹, suspect hydrogen bonding interactions or residual solvent (ethanol/water).
The C-Cl Stretch (700–740 cm⁻¹)
The Carbon-Chlorine bond is a heavy oscillator appearing in the fingerprint region.
-
Comparison: 2,4-dichloropyridine has two C-Cl bands. The product should retain the band corresponding to the 4-position Cl.
-
Diagnostic Value: Disappearance of this band suggests the benzylamine may have substituted both chlorines (a common impurity in forcing conditions), forming N2,N4-dibenzylpyridine-2,4-diamine.
The Pyridine Ring Breathing (~990–1000 cm⁻¹)
Pyridine derivatives often show a characteristic "breathing" mode near 990 cm⁻¹.
-
Effect of Substitution: The 2-amino substitution perturbs the ring symmetry, often splitting or shifting this band compared to the di-chloro precursor. This serves as a secondary confirmation of ring functionalization.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment rules).
-
National Institute of Standards and Technology (NIST). (2023). Benzylamine Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]
Sources
Technical Comparison: 4-Chloropyridine vs. 2-Chloropyridine (6-Chloro) in Medicinal Chemistry
Executive Summary: The Stability-Reactivity Trade-Off
In pyridine functionalization, the choice between 4-chloropyridine and 2-chloropyridine (often referred to as 6-chloropyridine in substituted systems) is rarely a matter of simple isomer preference. It is a strategic decision between stability and reactivity .
-
2-Chloropyridine (2-Cl): The "Stable Workhorse." It is a commercially stable liquid but suffers from catalyst poisoning in palladium-mediated couplings due to nitrogen coordination.
-
4-Chloropyridine (4-Cl): The "Reactive Volatile." It offers superior electrophilicity in Nucleophilic Aromatic Substitution (
) but is intrinsically unstable as a free base, prone to rapid self-polymerization.
Nomenclature Note: In monosubstituted pyridines, the 2-position and 6-position are chemically equivalent. This guide uses 2-chloropyridine to represent both, contrasting it with the chemically distinct 4-isomer.
The "Stability Trap": 4-Chloropyridine Polymerization
The most critical operational difference is the storage and handling of the 4-isomer. While 2-chloropyridine is stable at room temperature, 4-chloropyridine free base undergoes intermolecular self-quaternization.
Mechanism of Failure
The pyridine nitrogen is a nucleophile, and the C-Cl bond is an electrophile. In 4-chloropyridine, the geometry allows the nitrogen of one molecule to attack the C-4 position of another, displacing chloride. This triggers a chain reaction, forming a pyridyl-pyridinium polymer (often dark red/brown tars).
2-chloropyridine does not polymerize similarly because the steric hindrance at the 2-position (adjacent to the nitrogen) prevents the necessary nucleophilic approach.
Figure 1: Self-polymerization mechanism of 4-chloropyridine free base.
Reactivity Profile: and Metal Coupling
3.1 Nucleophilic Aromatic Substitution (
)
Both isomers are activated for
-
Electronic Factor: The intermediate Meisenheimer complex formed at the 4-position is highly stabilized by the para-nitrogen resonance.
-
Steric Factor: The 4-position is sterically unencumbered, allowing bulky nucleophiles to attack more freely compared to the 2-position, which is flanked by the nitrogen lone pair.
3.2 Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Here, the trend reverses in terms of ease of execution, though not necessarily intrinsic reactivity.
-
2-Chloropyridine (The Poison): The nitrogen atom is in close proximity to the C-Cl bond. During the oxidative addition step or subsequent steps, the pyridine nitrogen can chelate to the Palladium (Pd) center, displacing ligands and forming a stable, unreactive "rest state." This requires specialized bulky ligands (e.g., SPhos, XPhos) to prevent coordination.
-
4-Chloropyridine: Does not suffer from the "chelation effect" because the nitrogen is distal to the reaction site. It behaves more like a standard aryl chloride, provided it is generated in situ to prevent polymerization.
Comparative Data & Decision Matrix
| Feature | 2-Chloropyridine (6-Cl) | 4-Chloropyridine |
| Physical State | Stable Liquid | Unstable Free Base (Solid as HCl salt) |
| pKa (Conjugate Acid) | ~0.7 (Weaker Base) | ~3.8 (Stronger Base) |
| Good (Slower) | Excellent (Faster) | |
| Pd-Catalyst Compatibility | Poor (Requires specific ligands) | Good (Behaves like Aryl-Cl) |
| Major Impurity Risk | Hydrolysis to 2-pyridone | Polymerization / Self-quaternization |
| Commercial Form | Free Base | Hydrochloride Salt |
Experimental Protocols
Protocol A: Safe In-Situ Usage of 4-Chloropyridine
Objective: Use 4-chloropyridine in a coupling reaction without isolating the unstable free base.
-
Dissolution: Suspend 4-chloropyridine hydrochloride (1.0 equiv) in the reaction solvent (e.g., Toluene or DMF).
-
Neutralization: Add a mild inorganic base (e.g.,
or , 2.0–3.0 equiv). Do not use strong soluble amine bases (like ) if they can compete as nucleophiles, though DIPEA is often acceptable. -
Activation: Stir for 10–15 minutes at room temperature to release the free base in the presence of the coupling partner.
-
Reaction: Add the nucleophile/catalyst immediately and heat.
-
Critical Check: Never perform an aqueous extraction (workup) to isolate 4-chloropyridine free base for storage. It will turn into a black solid within hours.
-
Protocol B: High-Yield Suzuki Coupling of 2-Chloropyridine
Objective: Overcome catalyst poisoning using the PEPPSI-IPr catalyst system.
-
Reagents: Combine 2-chloropyridine (1.0 mmol), Arylboronic acid (1.2 mmol), and
(2.0 mmol) in a reaction vial. -
Catalyst: Add Pd-PEPPSI-IPr (1.0 mol%).
-
Why: The N-heterocyclic carbene (NHC) ligand on PEPPSI is bulky and strongly binding, preventing the pyridine nitrogen from displacing it and poisoning the Pd center.
-
-
Solvent: Add 1,4-Dioxane (dry, degassed, 4 mL).
-
Conditions: Heat to 80°C for 2-4 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica chromatography.
Strategic Decision Pathway
Use the following logic flow to select the correct isomer and synthetic route for your target molecule.
Figure 2: Decision logic for selecting and handling chloropyridine isomers.
References
-
Reactivity of Chloropyridines (
):- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
WuXi AppTec. (2022). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from
-
4-Chloropyridine Stability
- Wibaut, J. P., & Broekman, F. W. (1939). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas.
-
PubChem. 4-Chloropyridine Compound Summary. Retrieved from
-
Palladium Catalysis & Poisoning
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. (Demonstrates efficacy of NHC ligands over phosphines for heteroaryl chlorides).
-
BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from
- Physical Properties (pKa): Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pKa values: 4-Cl ~3.8, 2-Cl ~0.7).
Sources
Comparative Spectroscopic Guide: UV-Vis Characteristics of N-Benzylaminopyridines
Executive Summary
N-benzylaminopyridines represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antihistamines (e.g., Tripelennamine), analgesics, and potassium channel blockers. Their UV-Vis absorption profiles are governed by the interaction between the pyridine ring's
This guide provides a comparative analysis of the UV-Vis absorption maxima (
Structural Dynamics & Chromophores
The UV-Vis spectrum of N-benzylaminopyridine is dominated by two principal electronic transitions:
- Transition (Primary Band): High intensity, typically found in the 230–260 nm range. This corresponds to the excitation of the aromatic pyridine ring system.
-
Transition (Secondary Band): Lower intensity, typically found in the 290–310 nm range. This involves the transition of non-bonding electrons (lone pairs) from the ring nitrogen or the exocyclic amino nitrogen into the antibonding
orbital.
The "Benzyl Effect"
Unlike N-benzylidene derivatives (Schiff bases), where the C=N double bond extends conjugation significantly (shifting
-
Auxochromic Shift: The benzyl group acts as an N-alkyl substituent. Compared to the parent aminopyridine, N-benzylation typically induces a bathochromic shift (red shift) of 5–15 nm due to the hyperconjugative donation of the methylene (
) group and the increased electron density on the amine nitrogen.
Comparative Data Analysis
The following table synthesizes experimental data for parent aminopyridines and the observed/predicted shifts for their N-benzyl derivatives in polar solvents (Methanol/Ethanol).
| Compound Isomer | Parent | N-Benzyl Derivative | Extinction Coeff. ( | Electronic Character |
| 2-Isomer (N-benzyl-2-aminopyridine) | 235, 298 | 242, 305–310 | High ( | Strong |
| 3-Isomer (N-benzyl-3-aminopyridine) | 240, 290 | 248, 298–302 | Moderate | Weakest conjugation; meta-position limits resonance. |
| 4-Isomer (N-benzyl-4-aminopyridine) | 260 | 270–275 | High ( | Strongest conjugation (Para-quinoid resonance contribution). |
Graphviz Diagram: Resonance & Electronic Effects
The following diagram illustrates the resonance contributions that dictate these absorption values, highlighting the difference between the 2- and 4- positions versus the 3- position.
Figure 1: Structure-Property relationships dictating the UV-Vis absorption maxima of N-benzylaminopyridine isomers.
Solvatochromic & pH Effects (Critical for Analysis)
Researchers must control pH strictly. The pyridine nitrogen is basic (
-
Acidic Media (pH < 4):
-
Protonation occurs preferentially at the ring nitrogen (Py-N), not the exocyclic amino nitrogen.
-
Effect: This stabilizes the ground state more than the excited state for
transitions, often causing a hypsochromic shift (blue shift) of the secondary band. However, it enhances the intensity. -
Note: In 4-isomers, protonation can induce a red shift due to the formation of a stable pyridinium cation that facilitates charge transfer.
-
-
Solvent Polarity:
-
Polar Protic (Methanol/Water): Stabilizes the polar excited state, generally leading to a red shift for
transitions compared to non-polar solvents like Hexane.
-
Validated Experimental Protocol
This protocol describes the synthesis of N-benzyl-2-aminopyridine via reductive amination (preferred over direct alkylation to avoid poly-alkylation) followed by UV-Vis characterization.
Phase 1: Synthesis (Reductive Amination)
-
Reagents: 2-Aminopyridine (1.0 eq), Benzaldehyde (1.0 eq), Sodium Borohydride (
, 1.5 eq), Methanol.
-
Dissolve 2-aminopyridine in Methanol.
-
Add Benzaldehyde dropwise; stir for 2 hours to form the intermediate imine (Schiff base).
-
Cool to 0°C and add
in small portions. -
Stir at room temperature for 4 hours.
-
Quench with water, extract with Ethyl Acetate, and concentrate.
Phase 2: UV-Vis Characterization Workflow
Figure 2: Step-by-step workflow for accurate UV-Vis determination.
Detailed Steps:
-
Blanking: Fill a quartz cuvette (1 cm path length) with spectroscopic grade Methanol. Run a baseline correction from 200–800 nm.
-
Sample Prep: Prepare a
M solution of the N-benzylaminopyridine. -
Scan: Scan the sample. If absorbance at
exceeds 1.0, dilute further to avoid non-linear response (deviations from Beer-Lambert Law). -
Validation: Verify the absence of a peak >330 nm. Presence of a peak at 340–350 nm indicates incomplete reduction (presence of Schiff base impurity).
References
-
Comparison of Aminopyridine Isomers
- Topic: Electronic absorption spectra of 2-, 3-, and 4-aminopyridine.
- Source:Journal of Molecular Structure / ResearchG
-
Link:
-
Quantum Yield and Absorbance of 2-Aminopyridine
- Topic: Validated absorbance maxima for 2-aminopyridine in acidic vs neutral media.
-
Source: Edinburgh Instruments Application Note.[1]
-
Link:
-
4-Aminopyridine Spectral Data
- Topic: UV absorption characteristics of 4-aminopyridine systems.
- Source:Frontiers in Chemistry / NIH.
-
Link:
-
N-Alkylation Effects on Pyridines
- Topic: General bathochromic shifts observed upon N-alkyl
- Source:Green Chemistry (RSC).
-
Link:[2]
Sources
A Comprehensive Guide to the Validation of N-Benzyl-4-chloropyridin-2-amine as a Chemical Reference Standard
This guide provides a comprehensive framework for the validation of N-Benzyl-4-chloropyridin-2-amine as a chemical reference standard. It is intended for researchers, scientists, and drug development professionals who rely on well-characterized reference materials for the accuracy and reproducibility of their analytical data. The methodologies and acceptance criteria detailed herein are grounded in established principles of analytical chemistry and are aligned with international regulatory guidelines.
The imperative for meticulously characterized reference standards in the pharmaceutical industry cannot be overstated. These standards are the cornerstone of quality control, serving as the benchmark against which active pharmaceutical ingredients (APIs) and formulated products are evaluated. The validation of a new reference standard is a rigorous process that establishes its identity, purity, and potency with a high degree of scientific certainty.
This document outlines a multi-tiered analytical approach for the comprehensive characterization of N-Benzyl-4-chloropyridin-2-amine. By integrating spectroscopic and chromatographic techniques, we can build a holistic profile of the material, ensuring its suitability for its intended use.
Foundational Principles of Reference Standard Validation
The validation of a chemical reference standard is a systematic process designed to confirm that the analytical procedures used for its characterization are suitable for their intended purpose. The principles guiding this process are outlined in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] The core performance characteristics that must be evaluated for the analytical procedures used to qualify a reference standard include specificity, linearity, accuracy, precision, and range.
The establishment of a new reference standard involves a comprehensive evaluation of the candidate material to confirm its chemical identity and to determine its purity. This is achieved through a combination of orthogonal analytical techniques that provide independent, corroborating evidence of the material's properties.
Strategic Workflow for Validation
A logical and efficient workflow is essential for the successful validation of a new reference standard. The following diagram illustrates the key stages in the characterization of N-Benzyl-4-chloropyridin-2-amine.
Caption: Validation Workflow for N-Benzyl-4-chloropyridin-2-amine.
Part 1: Identity Confirmation
The unambiguous confirmation of the chemical structure of N-Benzyl-4-chloropyridin-2-amine is the foundational step in its validation as a reference standard. A combination of spectroscopic techniques is employed to provide a comprehensive and definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the complete assignment of all proton and carbon atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the N-Benzyl-4-chloropyridin-2-amine candidate reference standard and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve an adequate signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, including quaternary carbons.
-
Data Processing and Analysis: Process the raw data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the proposed structure of N-Benzyl-4-chloropyridin-2-amine.
Table 1: Hypothetical NMR Data for N-Benzyl-4-chloropyridin-2-amine
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.35-7.25 (m, 5H) | Ar-H (Benzyl) |
| 7.95 (d, J=5.2 Hz, 1H) | H6 |
| 6.65 (d, J=1.6 Hz, 1H) | H3 |
| 6.50 (dd, J=5.2, 1.6 Hz, 1H) | H5 |
| 5.50 (br s, 1H) | NH |
| 4.60 (d, J=5.6 Hz, 2H) | CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the candidate reference standard (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the experimentally determined mass-to-charge ratio (m/z) with the theoretically calculated value for C₁₂H₁₁ClN₂.
Table 2: Hypothetical Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Calculated Monoisotopic Mass | 218.0611 |
| Observed [M+H]⁺ (HRMS) | 219.0689 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Acquire the spectrum over a typical wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in N-Benzyl-4-chloropyridin-2-amine.
Table 3: Hypothetical FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H stretch (secondary amine) |
| 3060, 3030 | Aromatic C-H stretch |
| 2920, 2850 | Aliphatic C-H stretch |
| 1600, 1570, 1495 | Aromatic C=C and C=N stretch |
| 1320 | C-N stretch (aromatic amine)[8] |
| 820 | C-Cl stretch |
Part 2: Purity and Impurity Profiling
A critical aspect of reference standard validation is the accurate determination of its purity and the identification and quantification of any impurities. A combination of chromatographic techniques is employed to ensure a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for determining the purity of non-volatile, thermally stable organic compounds. A validated, stability-indicating method is essential.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for N-Benzyl-4-chloropyridin-2-amine.
-
-
Sample Preparation: Prepare a solution of the candidate reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Hypothetical HPLC Purity Data
| Parameter | Result |
| Purity by Area % | 99.8% |
| Major Impurity | 0.12% |
| Other Impurities | < 0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as a valuable orthogonal technique for purity assessment, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient to ensure the separation of potential impurities.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any detected impurities can be used for their identification.
Part 3: Physicochemical Characterization
Thermal analysis techniques provide valuable information about the physical properties of the reference standard, such as its melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion.
Experimental Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.
-
Analysis Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components like water or residual solvents.
Experimental Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) into the TGA pan.
-
Analysis Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the thermogram for any mass loss events and determine the decomposition temperature.
Table 5: Hypothetical Thermal Analysis Data
| Technique | Parameter | Result |
| DSC | Melting Point (Onset) | 105.2 °C |
| Melting Point (Peak) | 106.5 °C | |
| TGA | Mass Loss before Decomposition | < 0.1% |
| Decomposition Onset | > 250 °C |
Conclusion and Certification
The comprehensive analytical data generated through this multi-technique approach provides a robust and scientifically sound basis for the validation of N-Benzyl-4-chloropyridin-2-amine as a chemical reference standard. The convergence of results from orthogonal methods—spectroscopic and chromatographic—confirms the identity and establishes the purity of the material with a high degree of confidence.
Based on the hypothetical data presented, the candidate material demonstrates the required characteristics of a reference standard:
-
Confirmed Identity: The NMR, MS, and IR data are all consistent with the proposed structure.
-
High Purity: The purity as determined by the primary HPLC method is greater than 99.5%, with no single impurity exceeding 0.2%.
-
Physicochemical Integrity: The thermal analysis data indicate a sharp melting point and good thermal stability.
Therefore, the validated batch of N-Benzyl-4-chloropyridin-2-amine can be confidently certified as a reference standard, suitable for use in qualitative and quantitative analytical applications. A Certificate of Analysis (CoA) summarizing all the characterization data should be generated to accompany the reference standard.
References
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. 2015. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. 2011. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 2025. [Link]
-
SynThink. USP Reference Standards in Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
-
USP-NF. <11> USP Reference Standards. [Link]
-
USP-NF. <11> USP Reference Standards. 2025. [Link]
-
ResearchGate. Melting peak of 3,4-diaminopyridine dihydrogen phosphate by DSC with... [Link]
-
Longdom Publishing. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. [Link]
-
UCLA. IR: amines. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. orgchemboulder.com [orgchemboulder.com]
Comparative Potency & Mechanistic Guide: Pyridine-Based HDAC Inhibitors
Executive Summary: The Pyridine Advantage
In the landscape of epigenetic modulation, pyridine-based histone deacetylase (HDAC) inhibitors represent a distinct evolution from first-generation hydroxamates (e.g., SAHA). Unlike pan-HDAC inhibitors that rely on a "fast-on/fast-off" hydroxamic acid zinc-binding group (ZBG), pyridine-containing benzamides—specifically Entinostat , Chidamide , and Mocetinostat —utilize a "slow-tight" binding mechanism.
This guide analyzes the comparative potency of these three clinical-stage inhibitors. The pyridine moiety in these molecules is not merely a structural spacer; it functions critically in the surface recognition cap or linker region , conferring isoform selectivity (Class I preference) and improved pharmacokinetic stability compared to labile hydroxamates.
Mechanistic Architecture
The Benzamide-Pyridine Scaffold
The structural logic of these inhibitors follows the classic pharmacophore model: Cap — Linker — ZBG . However, the integration of the pyridine ring creates unique selectivity profiles.
-
Zinc Binding Group (ZBG): All three utilize a 2-aminobenzamide (or similar benzamide) group. This group enters the HDAC catalytic tunnel and chelates the Zinc ion. Unlike hydroxamates, benzamides often access an internal cavity (the "foot pocket") specific to Class I HDACs (HDAC1, 2, 3).
-
The Pyridine Role:
-
Entinostat (MS-275): The pyridine ring is part of the carbamate linker/cap, engaging in hydrogen bonding at the rim of the catalytic tunnel.
-
Chidamide (Tucidinostat): Contains a (E)-3-(pyridin-3-yl)acrylamido moiety. The pyridine acts as a surface recognition group, stabilizing the complex through
interactions with aromatic residues at the tunnel entrance. -
Mocetinostat (MGCD0103): Features a pyrimidine-pyridine bi-heteroaryl cap. This bulky cap restricts entry to HDACs with narrower tunnel entrances (like HDAC6), forcing Class I selectivity.
-
Kinetic Distinction
These inhibitors exhibit slow-binding kinetics . The benzamide ZBG undergoes a conformational change upon binding, leading to a residence time that often exceeds the plasma half-life of the drug. This results in sustained pharmacodynamic effects even after the free drug has cleared.[1]
Figure 1: Pharmacophore logic of pyridine-based benzamide HDAC inhibitors. The pyridine cap dictates isoform selectivity via rim interactions, while the benzamide ZBG ensures tight binding.
Comparative Potency Analysis
The following data aggregates IC50 values from cell-free enzymatic assays. Note that Chidamide exhibits a unique profile by targeting HDAC10 (Class IIb) in addition to Class I, while Mocetinostat extends activity to HDAC11 (Class IV).
Table 1: Isoform Selectivity Profile (IC50)[2][3]
| Isoform | Class | Entinostat (MS-275) | Chidamide (Tucidinostat) | Mocetinostat (MGCD0103) |
| HDAC1 | I | 0.18 – 0.50 µM | 0.095 µM | 0.15 µM |
| HDAC2 | I | ~1.1 µM | 0.160 µM | 0.29 µM |
| HDAC3 | I | 0.70 – 2.0 µM | 0.067 µM | 1.66 µM |
| HDAC8 | I | > 40 µM (Inactive) | > 1.0 µM | > 10 µM |
| HDAC6 | IIb | > 100 µM (Inactive) | > 1.0 µM | > 10 µM |
| HDAC10 | IIb | Inactive | 0.078 µM | N/D |
| HDAC11 | IV | N/D | N/D | 0.59 µM |
Key Takeaways for Researchers:
-
Potency Leader: Chidamide generally displays the lowest nanomolar IC50s against HDAC1, 2, and 3 compared to Entinostat and Mocetinostat.
-
HDAC3 Specificity: Chidamide is particularly potent against HDAC3 (67 nM), which is a critical target for reversing HIV latency and modulating inflammatory responses.
-
Unique Targets:
-
Select Chidamide if your study requires simultaneous inhibition of Class I and HDAC10 .
-
Select Mocetinostat if HDAC11 is a target of interest alongside Class I.
-
Select Entinostat for a highly specific Class I profile with minimal off-target effects on Class II/IV.
-
Experimental Protocol: Fluorometric HDAC Activity Assay
To validate the potency of these inhibitors in your specific biological context, use the following Fluorometric Assay protocol. This method relies on the substrate Boc-Lys(Ac)-AMC , which releases a fluorescent coumarin group upon deacetylation and subsequent trypsin cleavage.[2][3]
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Boc-Lys(Ac)-AMC fluorometric assay.
Detailed Methodology
Reagents:
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.
-
Substrate: Boc-Lys(Ac)-AMC (Stock 50 mM in DMSO). Working conc: 10–50 µM (Km dependent).
-
Developer Solution: 10 mg/mL Trypsin + 2 µM Trichostatin A (TSA) or SAHA (to stop HDAC activity).
Protocol Steps:
-
Inhibitor Dilution: Prepare 3-fold serial dilutions of your pyridine-based inhibitor (e.g., Chidamide) in Assay Buffer. Ensure final DMSO concentration is <1%.
-
Enzyme Incubation: Add 10 µL of diluted inhibitor and 15 µL of recombinant HDAC enzyme (e.g., HDAC1, ~5 ng/well) to a black 96-well plate. Incubate for 15–30 minutes at 37°C .
-
Why? Benzamides are slow-binding inhibitors. Pre-incubation is critical to reach equilibrium binding and avoid underestimating potency.
-
-
Reaction Initiation: Add 25 µL of Substrate solution (Boc-Lys(Ac)-AMC).
-
Deacetylation: Incubate for 30–60 minutes at 37°C.
-
Development: Add 50 µL of Developer Solution. Incubate for 15 minutes at room temperature.
-
Measurement: Read Fluorescence at Ex 355 nm / Em 460 nm .
Self-Validation System (Trustworthiness):
-
Z-Factor Check: Include "No Enzyme" (Blank) and "No Inhibitor" (100% Activity) controls. A Z-factor > 0.5 is required for valid data.
-
Reference Standard: Always run a curve for SAHA (Vorinostat) alongside your pyridine inhibitors. SAHA should yield an HDAC1 IC50 of ~10–30 nM. If SAHA shifts significantly, your enzyme or substrate integrity is compromised.
-
Linearity: Ensure the "No Inhibitor" signal is within the linear range of the fluorometer and that substrate conversion is <10% to maintain Michaelis-Menten conditions.
References
-
Di Bello, E., et al. (2023). "Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells." European Journal of Medicinal Chemistry. Link
-
Ning, Z. Q., et al. (2012). "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity." Cancer Chemotherapy and Pharmacology. Link
-
Fournel, M., et al. (2008). "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo."[7] Molecular Cancer Therapeutics. Link
-
Khan, N., et al. (2008). "Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors." Biochemical Journal. Link
-
SelleckChem. "Entinostat (MS-275) Datasheet and IC50 Values." Link
-
TargetMol. "Mocetinostat (MGCD0103) Activity Profile." Link
Sources
- 1. Mocetinostat | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Chidamide, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
